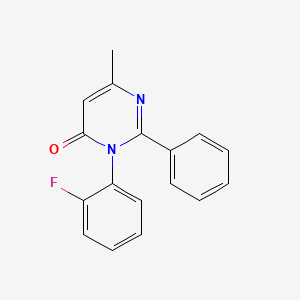

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl-

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4(3H)-Pyrimidinon, 3-(2-Fluorphenyl)-6-methyl-2-phenyl-, beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2-Fluorbenzoylmalononitril mit geeigneten Reagenzien, um die gewünschte Pyrimidinon-Struktur zu bilden. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Acetonitril und Katalysatoren wie Platin auf Kohlenstoff oder Raney-Nickel.

Industrielle Produktionsmethoden

Für die Produktion im industriellen Maßstab wird der Syntheseprozess optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet eine präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktionszeit. Die Verwendung von Hochdruckautoklaven und die kontinuierliche Überwachung des Reaktionsverlaufs sind gängige Praktiken, um eine gleichbleibende Produktqualität zu erreichen.

Eigenschaften

CAS-Nummer |

89069-74-9 |

|---|---|

Molekularformel |

C17H13FN2O |

Molekulargewicht |

280.30 g/mol |

IUPAC-Name |

3-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-one |

InChI |

InChI=1S/C17H13FN2O/c1-12-11-16(21)20(15-10-6-5-9-14(15)18)17(19-12)13-7-3-2-4-8-13/h2-11H,1H3 |

InChI-Schlüssel |

GPECGSQKYOJJRK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzoyl malononitrile with suitable reagents to form the desired pyrimidinone structure. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as platinum on carbon or Raney nickel .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves precise control of reaction parameters such as temperature, pressure, and reaction time. The use of high-pressure autoclaves and continuous monitoring of reaction progress are common practices to achieve consistent product quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4(3H)-Pyrimidinon, 3-(2-Fluorphenyl)-6-methyl-2-phenyl- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart von Katalysatoren wie Palladium auf Kohlenstoff durchgeführt werden.

Substitution: Die Fluorphenylgruppe kann nucleophile Substitutionsreaktionen mit geeigneten Nucleophilen eingehen.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.

Substitution: Nucleophile wie Amine oder Thiole unter milden Bedingungen.

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4(3H)-Pyrimidinon, 3-(2-Fluorphenyl)-6-methyl-2-phenyl-, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Wirken als Agonist oder Antagonist modulieren. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.

Wirkmechanismus

The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-6-methyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4(3H)-Chinoxalinon: Teilt eine ähnliche heterozyklische Struktur, jedoch mit unterschiedlichen Substituenten.

4(3H)-Thiopyranon: Enthält ein Schwefelatom im Ring, was zu unterschiedlichen chemischen Eigenschaften führt.

1,2,4-Triazolo[1,5-a]pyrimidin: Eine weitere heterozyklische Verbindung mit einem kondensierten Ringsystem .

Einzigartigkeit

4(3H)-Pyrimidinon, 3-(2-Fluorphenyl)-6-methyl-2-phenyl- ist aufgrund des Vorhandenseins der Fluorphenylgruppe einzigartig, die ihr besondere elektronische Eigenschaften und Reaktivität verleiht. Dies macht sie besonders wertvoll bei der Entwicklung von Pharmazeutika und fortschrittlichen Materialien .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.